Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)-
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Overview
Description
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- is a chemical compound known for its unique structure and properties It features a benzamide core with a 4,6-dimethyl-2-pyridinyl substituent and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- typically involves the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 4,6-dimethyl-2-pyridinyl intermediate. This can be achieved through the reaction of 2-chloro-4,6-dimethylpyridine with a suitable nucleophile under basic conditions.
Coupling with Benzamide: The pyridinyl intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the Hydroxymethyl Group:
Industrial Production Methods
Industrial production of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinyl ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of reduced pyridinyl derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(methyl)-: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
Benzamide,n-(4,6-dimethyl-2-pyridinyl)-3-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-(hydroxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-11(2)16-14(7-10)17-15(19)13-5-3-4-12(8-13)9-18/h3-8,18H,9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWKZFDFFDHVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CC(=C2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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